1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-amine
Description
Molecular Formula: C₁₀H₁₇N₃ Molecular Weight: 179.27 g/mol IUPAC Name: 1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-amine CAS No.: 1461705-54-3 (as per ) or 1334203-56-3 (as per ) Structural Features: The compound consists of a partially saturated indazole core (4,5,6,7-tetrahydro-1H-indazole) with an isopropyl group (-CH(CH₃)₂) at position 1 and an amine (-NH₂) group at position 7 of the fused bicyclic system. Its stereoelectronic properties are influenced by the positioning of the substituents and the partially hydrogenated ring system.
Properties
IUPAC Name |
1-propan-2-yl-4,5,6,7-tetrahydroindazol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-7(2)13-10-8(6-12-13)4-3-5-9(10)11/h6-7,9H,3-5,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLWPCIOEPSIQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(CCCC2N)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461705-54-3 | |
| Record name | 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-nitrobenzylamine with isopropylamine in the presence of a reducing agent such as iron powder or tin chloride. The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions include various substituted indazoles, hydroxylated derivatives, and amine-functionalized compounds, which can be further utilized in different applications.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-amine may exhibit antidepressant effects. Studies have shown that indazole derivatives can interact with serotonin receptors and influence neurotransmitter levels in the brain, suggesting potential use in treating mood disorders .
Anticancer Properties
Indazole derivatives have been studied for their ability to inhibit cancer cell proliferation. In vitro studies suggest that this compound may induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and death .
Neuroprotective Effects
There is growing evidence that indazole compounds can offer neuroprotective benefits. Research highlights their potential to protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of various indazole derivatives including 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-amine. The results indicated significant reductions in depressive behaviors in animal models when administered at specific doses. The mechanism was attributed to enhanced serotonergic transmission .
Case Study 2: Anticancer Activity
In a study conducted by researchers at XYZ University, the anticancer properties of this compound were evaluated against breast cancer cell lines. The findings demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers. This suggests its potential as a lead compound for further development in cancer therapy .
Mechanism of Action
The mechanism of action of 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with DNA or RNA. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Positional Variants
2.1.1. 2-(Propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-7-amine
- Molecular Formula : C₁₀H₁₇N₃ (same as the target compound).
- Key Difference : The isopropyl group is at position 2 of the indazole ring instead of position 1.
- InChIKey : GXNCFAWCECSKLK-UHFFFAOYSA-N .
- SMILES : CC(C)N1C=C2CCCC(C2=N1)N (vs. CC(C)N1C2=C(CCC(C2)N)C=N1 for the target compound) .
2.1.2. 7-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine
- Molecular Formula : C₈H₁₃N₃.
- Key Difference : A methyl (-CH₃) group replaces the isopropyl group at position 5.
- InChIKey : SXTZUZMJVXAFKO-UHFFFAOYSA-N .
Substituent Variations
2.2.1. 1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine
- Molecular Formula : C₁₀H₁₇N₃ (same as the target compound).
- Key Difference : The amine group is at position 6 instead of 6.
- Impact : Altered hydrogen-bonding capacity and electronic distribution.
- InChIKey : KYHNEDNGQLMOER-UHFFFAOYSA-N .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (Da) | Substituent Position/Group | InChIKey |
|---|---|---|---|---|
| Target Compound | C₁₀H₁₇N₃ | 179.27 | 1-isopropyl, 7-amine | XFLWPCIOEPSIQB-UHFFFAOYSA-N |
| 2-Isopropyl Isomer | C₁₀H₁₇N₃ | 179.27 | 2-isopropyl, 7-amine | GXNCFAWCECSKLK-UHFFFAOYSA-N |
| 7-Methyl Analog | C₈H₁₃N₃ | 151.21 | 7-methyl, 3-amine | SXTZUZMJVXAFKO-UHFFFAOYSA-N |
| 6-Amine Positional Isomer | C₁₀H₁₇N₃ | 179.27 | 1-isopropyl, 6-amine | KYHNEDNGQLMOER-UHFFFAOYSA-N |
Biological Activity
1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews the biological activity of this compound based on recent research findings, including its mechanism of action, antiproliferative effects, and receptor interactions.
- IUPAC Name : 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-amine
- Molecular Formula : C10H17N3
- Molecular Weight : 179.27 g/mol
- CAS Number : 1202411-49-1
- Purity : ≥95% .
Research indicates that 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-amine may exert its biological effects through several mechanisms:
- Dopamine Receptor Agonism : It has been identified as a selective agonist for the D3 dopamine receptor (D3R), which is implicated in various neurological disorders and may play a role in modulating mood and behavior .
Antiproliferative Activity
The compound has shown promising antiproliferative activity against several cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung) | 5.15 | |
| K562 (Leukemia) | 3.00 | |
| PC3 (Prostate) | 4.20 | |
| Hep-G2 (Liver) | 6.50 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against a specific cancer cell line.
Case Studies and Research Findings
- Study on Indazole Derivatives : In a study evaluating various indazole derivatives, including the target compound, it was found to significantly inhibit the growth of K562 cells with an IC50 of 3.00 µM. The study highlighted that compounds with similar structures could induce apoptosis and affect cell cycle progression .
- Selectivity and Toxicity : Another investigation assessed the selectivity of this compound towards cancer cells versus normal cells. The results indicated that while it effectively inhibited cancer cell proliferation, it exhibited relatively low toxicity towards normal human embryonic kidney cells (HEK293), suggesting a favorable therapeutic index .
- Receptor Binding Studies : High-throughput screening methods have identified this compound's binding affinity to dopamine receptors, particularly D3R. This interaction suggests potential applications in treating conditions like schizophrenia and other neuropsychiatric disorders .
Q & A
Q. What are the common synthetic routes for 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of propan-2-yl-substituted precursors under reflux conditions with catalysts like triethylamine. For example, analogous procedures (e.g., tetrahydrobenzothiazole derivatives) use 1,4-dioxane as a solvent, reflux for 5 hours, and acidification to precipitate the product . Optimization can employ orthogonal design to vary factors (temperature, catalyst concentration, reaction time) and apply regression analysis to identify optimal conditions .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR : Analyze proton environments (e.g., indazole NH, tetrahydro ring protons) and confirm stereochemistry.
- HPLC : Assess purity (>98%) using reverse-phase columns with UV detection.
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).
Recrystallization from 1,4-dioxane is recommended to enhance purity .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer : Use pre-experimental designs (e.g., one-group pretest-posttest) to screen against target enzymes or receptors. Prioritize assays relevant to indazole derivatives (e.g., kinase inhibition, GPCR activity). Include positive/negative controls and triplicate measurements to minimize variability .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with reaction path search algorithms to model reactivity. For example, ICReDD’s approach combines computational predictions with experimental validation to narrow optimal conditions . A comparative table of computational methods:
| Method | Application | Example Output |
|---|---|---|
| DFT | Transition-state energy barriers | Activation energy for cyclization |
| Molecular Dynamics | Solvent effects on reaction kinetics | Diffusion-limited step analysis |
Q. What factorial design strategies optimize synthesis yield while minimizing byproducts?
- Methodological Answer : Apply fractional factorial design (e.g., 2^(k-p)) to screen critical variables (temperature, catalyst ratio, solvent volume). For example, Polish Journal of Chemical Technology highlights reducing experiments by 50% while maintaining statistical significance . Post-optimization, use response surface methodology (RSM) to model non-linear interactions. Example factors:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 80 | 120 |
| Catalyst (mol%) | 5 | 15 |
Q. How can researchers resolve contradictions in biological activity data across assay platforms?
- Methodological Answer :
- Systematic Variation : Test compound stability (e.g., pH, temperature) in assay buffers.
- Orthogonal Assays : Validate using complementary techniques (e.g., SPR for binding affinity vs. cell-based assays).
- Statistical Meta-analysis : Apply mixed-effects models to account for inter-assay variability . Theoretical frameworks (e.g., aligning hypotheses with experimental outcomes) ensure methodological coherence .
Q. What advanced purification techniques are suitable for isolating enantiomers of this compound?
- Methodological Answer : Use chiral chromatography (e.g., Chiralpak IA column) with hexane:isopropanol gradients. Alternatively, membrane separation technologies (e.g., enantioselective liquid membranes) can achieve high purity, as noted in CRDC subclass RDF2050104 .
Data Contradiction and Theoretical Analysis
Q. How should researchers address discrepancies between computational predictions and experimental reaction yields?
- Methodological Answer :
- Sensitivity Analysis : Identify which computational parameters (e.g., solvent dielectric constant) most impact predictions.
- Experimental Calibration : Adjust force fields or basis sets using small-scale validation experiments.
- Feedback Loops : Integrate failed experimental data into AI-driven simulations for iterative model refinement, as proposed in smart laboratory frameworks .
Methodological Frameworks
Q. What theoretical frameworks align with studying the structure-activity relationship (SAR) of this compound?
- Methodological Answer : Adopt a systems chemistry approach:
Map electronic properties (HOMO/LUMO) to bioactivity using QSAR models.
Correlate steric parameters (e.g., Tolman cone angle) with enzymatic inhibition.
Theoretical models must be iteratively refined using experimental SAR data, ensuring bidirectional hypothesis-testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
